3-Phenanthryl sulfate
CAS No.:
Cat. No.: VC1849722
Molecular Formula: C14H9O4S-
Molecular Weight: 273.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H9O4S- |
---|---|
Molecular Weight | 273.29 g/mol |
IUPAC Name | phenanthren-3-yl sulfate |
Standard InChI | InChI=1S/C14H10O4S/c15-19(16,17)18-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H,(H,15,16,17)/p-1 |
Standard InChI Key | DFCZQECVFFVKDE-UHFFFAOYSA-M |
Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)OS(=O)(=O)[O-] |
Introduction
Structural Characteristics
Molecular Structure
The molecular structure of 3-Phenanthryl sulfate features a phenanthrene nucleus, which consists of three fused benzene rings arranged in an angular pattern, with a sulfate group (–OSO3-) covalently bonded through an oxygen atom at the 3-position . The phenanthrene skeleton provides a rigid, planar aromatic system that contributes to the compound's chemical and physical properties. The sulfate group introduces ionic character to the molecule, significantly affecting its solubility and biochemical behavior.
The structure can be represented using standard chemical notations. For the conjugate acid (3-Phenanthryl hydrogen sulfate), the SMILES notation is C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)OS(=O)(=O)O. The InChI representation is InChI=1S/C14H10O4S/c15-19(16,17)18-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H,(H,15,16,17). For 3-Phenanthryl sulfate itself, these would be modified to reflect the deprotonated state of the sulfate group.
Synthesis and Preparation Methods
Purification Techniques
For other related compounds, purification procedures have included treatments with activated charcoal to remove impurities, followed by filtration and crystallization from appropriate solvent systems . These approaches would likely be applicable to the purification of 3-Phenanthryl sulfate as well.
Chemical Behavior and Reactions
Hydrolysis and Stability
3-Phenanthryl sulfate, like other aryl sulfates, undergoes hydrolysis under acidic conditions and enzymatic catalysis. Research has demonstrated that phenanthryl sulfates yield "the parent phenols (shown by mixed m.p.) and inorganic sulphate (tested with aq. BaCl2) after being heated to 100° with 5 N-HCl for 5 min" . This acid-catalyzed hydrolysis cleaves the sulfate ester bond, regenerating 3-hydroxyphenanthrene and inorganic sulfate.
In addition to chemical hydrolysis, 3-Phenanthryl sulfate is susceptible to enzymatic hydrolysis catalyzed by sulfatases. Studies have shown that phenanthryl sulfates "were hydrolysed by the sulphatases of Taka-diastase" , converting them back to their parent hydroxyphenanthrenes. This enzymatic hydrolysis is particularly relevant to understanding the metabolic fate of these compounds in biological systems, where sulfatases play important roles in xenobiotic metabolism.
Metabolic Pathways
3-Phenanthryl sulfate has been identified as a metabolite formed during the biotransformation of phenanthrene in mammals. Research has shown "the presence of sulphuric esters of 1-, 2-, 3- and 4-hydroxyphenanthrene and of 1,2- and 9,10-dihydroxyphenanthrene in the urine of both rabbits and rats treated with phenanthrene" . This indicates that sulfation represents an important phase II metabolic pathway for hydroxylated PAHs.
Table 2: Metabolic Aspects of 3-Phenanthryl Sulfate
Applications and Research Significance
Biochemical Studies
3-Phenanthryl sulfate serves as an important marker in metabolism studies of polycyclic aromatic hydrocarbons. Its identification in biological samples provides evidence of phenanthrene exposure and metabolism . As such, it plays a valuable role in toxicological investigations and biomonitoring studies related to environmental PAH exposure.
The study of this compound and related sulfate conjugates contributes to our understanding of phase II metabolic pathways, particularly the role of sulfotransferase enzymes in the biotransformation of xenobiotics. This knowledge is crucial for assessing the biological fate and effects of environmental contaminants.
Related Compounds
3-Phenanthryl Hydrogen Sulfate
3-Phenanthryl hydrogen sulfate (C14H10O4S) is the conjugate acid of 3-Phenanthryl sulfate, with a molecular weight of 274.29 g/mol . It differs from 3-Phenanthryl sulfate by the presence of a proton on the sulfate group. This compound is described as "a phenanthryl hydrogen sulfate" and "a conjugate acid of a 3-phenanthryl sulfate" .
The acid-base relationship between 3-Phenanthryl hydrogen sulfate and 3-Phenanthryl sulfate is important in understanding their behavior under different pH conditions. In acidic environments, the protonated form (hydrogen sulfate) would predominate, while in neutral to alkaline conditions, the deprotonated form (sulfate) would be more prevalent. This pH-dependent behavior influences their solubility, transport, and biological activity.
Other Phenanthryl Derivatives
Several related phenanthryl compounds have been identified and studied, forming a broader family of structurally similar chemicals with varying substitution patterns. These include:
Table 3: Comparison of Phenanthryl Sulfates
Other related compounds include hydroxylated phenanthrenes (such as 1-, 2-, 3-, 4-, and 9-hydroxyphenanthrene), dihydroxyphenanthrenes (including 1,2- and 9,10-dihydroxyphenanthrene), and methoxylated derivatives . These compounds form part of a complex network of phenanthrene metabolites and derivatives that are relevant in toxicological, environmental, and synthetic chemistry contexts.
More complex phenanthryl derivatives have also been explored in synthetic chemistry research. For instance, studies have investigated "phenanthryl cyclopropane" and its photochemical rearrangement mechanisms , highlighting the broader significance of phenanthryl moieties in chemical research and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume